

Application Notes and Protocols for KZR-616 in Autoimmune Hepatitis Studies

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Compound of Interest

Compound Name: Zetomipzomib

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Introduction

Autoimmune hepatitis (AIH) is a chronic inflammatory liver disease characterized by a loss of tolerance to hepatic autoantigens, leading to hepatocyte damage and progressive liver dysfunction. Standard-of-care treatments, primarily corticosteroids with or without azathioprine, are often associated with significant long-term side effects and incomplete responses in a substantial proportion of patients. KZR-616 (**zetomipzomib**) is a first-in-class, selective, small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. By selectively targeting the immunoproteasome, KZR-616 offers a novel therapeutic strategy to modulate the underlying immune dysregulation in AIH while potentially mitigating the broad immunosuppressive effects of conventional therapies.

These application notes provide a comprehensive overview of the treatment protocols for KZR-616 in the context of AIH studies, summarize key quantitative data from preclinical and clinical investigations, and detail essential experimental methodologies.

Mechanism of Action

KZR-616 selectively inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 subunits of the immunoproteasome.^{[1][2][3]} This inhibition disrupts the normal processing and

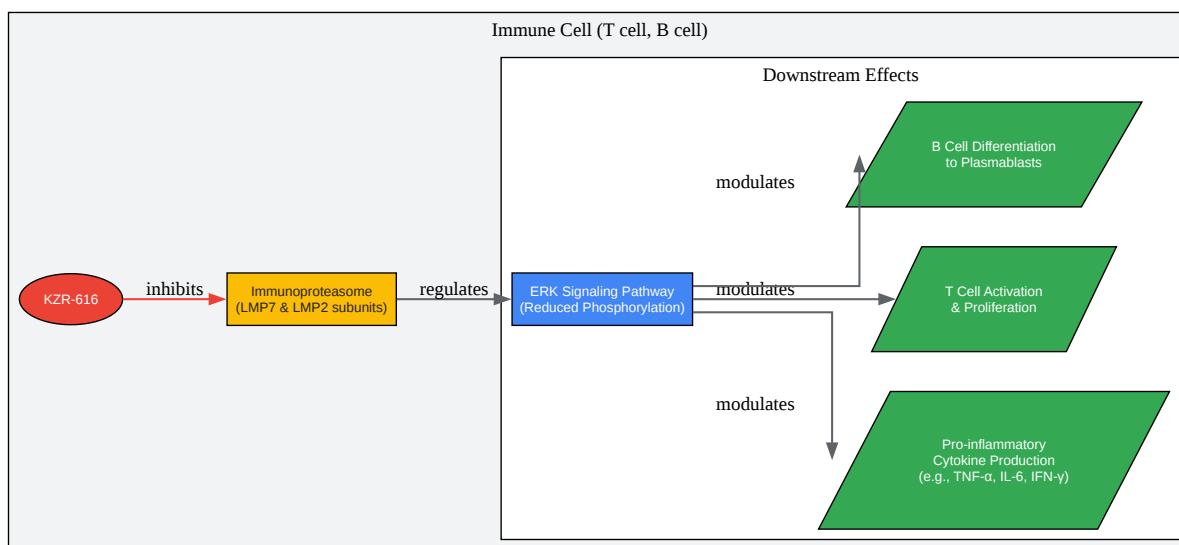
presentation of antigens, leading to a broad immunomodulatory effect on both innate and adaptive immunity. Key downstream effects include:

- **Inhibition of Pro-inflammatory Cytokine Production:** KZR-616 has been shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[\[4\]](#)
- **Modulation of T Cell Function:** The compound inhibits the polarization of T helper (Th) cells, particularly Th1 and Th17 subsets, which are implicated in the pathogenesis of AIH.[\[4\]](#)
- **Inhibition of B Cell Differentiation:** KZR-616 blocks the formation of plasmablasts, thereby reducing autoantibody production.[\[4\]](#)

Preclinical studies suggest that this targeted immunomodulation occurs without causing broad immunosuppression.[\[5\]](#)

Signaling Pathway

The precise downstream signaling cascade affected by KZR-616 is an active area of research. However, current evidence suggests that immunoproteasome inhibition by KZR-616 impairs T and B cell activation by restraining the ERK signaling pathway, while the canonical NF- κ B signaling pathway remains largely unaffected.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Figure 1. Proposed signaling pathway of KZR-616.

Data Presentation

Preclinical Quantitative Data

Parameter	Value (KZR-616)	Cell Type/System
IC50 (LMP7 inhibition)	39 nM (human), 57 nM (murine)	Cell-free assay
IC50 (LMP2 inhibition)	131 nM (human), 179 nM (murine)	Cell-free assay
IC50 (MECL-1 inhibition)	623 nM	Cell-free assay
IC50 (β 5 inhibition)	688 nM	Cell-free assay
In Vitro Cytokine Assay	250 nM showed significant cytokine inhibition	Human PBMCs
In Vitro T-cell Assay	125-250 nM inhibited cytokine secretion	Differentiated T-cells

Clinical Trial Data: PORTOLA Phase 2a Study

The PORTOLA study was a Phase 2a, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **zetomipzomib** in patients with AIH who were insufficiently responding to standard of care or had relapsed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Efficacy Outcomes at Week 24

Endpoint	Zetomipzomib (n=16)	Placebo (n=8)
Complete Response (CR)*	50.0% (8/16)	37.5% (3/8)
CR and Steroid Taper to \leq 5 mg/day	31.3% (5/16)	12.5% (1/8)
CR and Complete Steroid Withdrawal (0 mg/day)	18.8% (3/16)	0% (0/8)

*Complete Response (CR) was defined as normalization of ALT and AST levels.

Efficacy in Steroid-Dependent Subgroup at Week 24

Endpoint	Zetomipzomib (n=14)	Placebo (n=7)
Complete Response (CR)	57.1% (8/14)	28.6% (2/7)
CR and Steroid Taper to ≤ 5 mg/day	35.7% (5/14)	0% (0/7)
CR and Complete Steroid Withdrawal (0 mg/day)	21.4% (3/14)	0% (0/7)

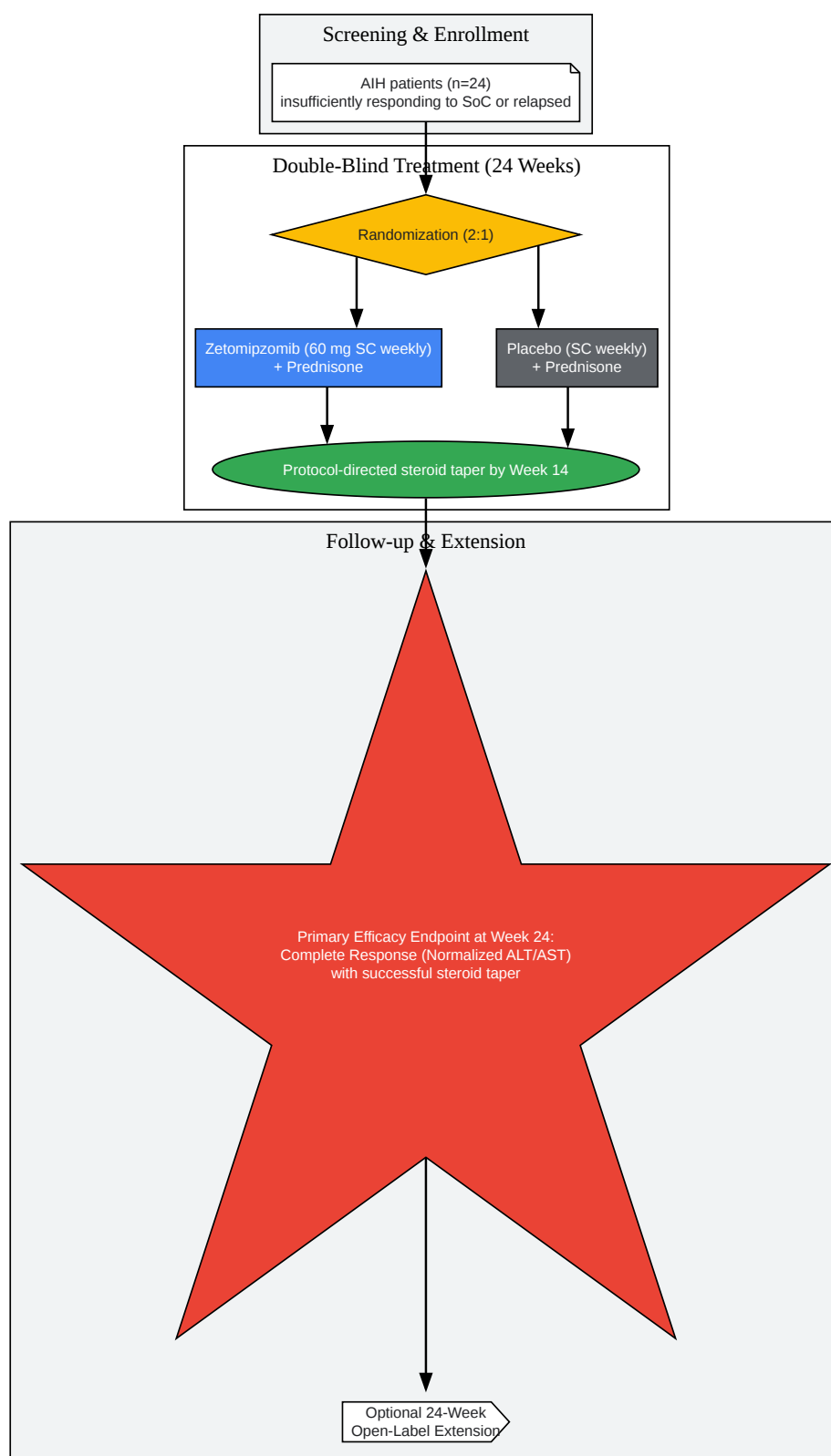
Biomarker Analysis

A biomarker analysis from the PORTOLA trial indicated that **zetomipzomib** administration led to meaningful changes in both innate and adaptive immune pathways in AIH patients.[9] These included:

- Reductions in immunoglobulins, B cells, and monocytes.
- Increases in regulatory T cells in patients who achieved a complete response.

Experimental Protocols

Clinical Treatment Protocol: PORTOLA Phase 2a Study



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Figure 2. PORTOLA Phase 2a clinical trial workflow.

Study Design: A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.^[7]

Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for ≥ 3 months, or a disease flare after complete remission.^[7]

Treatment Arms:

- **Zetomipzomib** Arm: 60 mg of **zetomipzomib** administered subcutaneously once weekly, in addition to background prednisone therapy.^[6]
- Placebo Arm: Placebo administered subcutaneously once weekly, in addition to background prednisone therapy.^[7]

Duration: 24-week double-blind treatment period, followed by an optional 24-week open-label extension where all eligible patients could receive **zetomipzomib**.^[7]

Concomitant Therapy: A protocol-directed taper of prednisone was implemented by week 14.^[1]

Primary Endpoint: The proportion of patients achieving a complete biochemical response (defined as normalization of ALT and AST levels) with a successful corticosteroid taper by week 24.^[1]

Preclinical Experimental Protocols

1. In Vitro Cytokine Release Assay from Human PBMCs

Objective: To determine the effect of KZR-616 on the production of pro-inflammatory cytokines by human PBMCs.

Materials:

- KZR-616 (**zetomipzomib**)
- DMSO (vehicle control)
- Ficoll-Paque

- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Human peripheral blood mononuclear cells (PBMCs)
- Stimulating agents: Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies
- 96-well cell culture plates
- Multiplex cytokine assay kit (e.g., Luminex-based assay)

Protocol:

- Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
- Seed the PBMCs in a 96-well plate at a density of 1×10^6 cells/mL.
- Pre-treat the cells with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or DMSO for 1 hour at 37°C.[\[4\]](#)[\[10\]](#)
- Stimulate the PBMCs with either LPS (e.g., 1 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) for 24 hours at 37°C.[\[4\]](#)[\[10\]](#)
- After incubation, centrifuge the plate and collect the cell-free supernatants.
- Analyze the supernatants for a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-12) using a multiplex cytokine assay according to the manufacturer's instructions.
- Quantify the cytokine concentrations and compare the levels between KZR-616-treated and vehicle-treated cells.

2. Human T Helper Cell Polarization Assay

Objective: To assess the impact of KZR-616 on the differentiation of naïve CD4⁺ T cells into Th1, Th2, Th17, and regulatory T cell (Treg) subsets.

Materials:

- KZR-616 (**zetomipzomib**)
- DMSO (vehicle control)
- Naïve CD4⁺ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Anti-CD3 and anti-CD28 antibodies
- Polarizing cytokines and antibodies:
 - Th1: IL-2, IL-12, anti-IL-4
 - Th2: IL-2, IL-4, anti-IFN- γ
 - Th17: IL-23, IL-6, IL-1 β , TGF- β , anti-IFN- γ , anti-IL-4
 - Treg: IL-2, TGF- β
- 24-well cell culture plates
- Flow cytometer
- Fluorochrome-conjugated antibodies against lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, ROR γ t for Th17, FoxP3 for Treg) and cytokines (IFN- γ for Th1, IL-4 for Th2, IL-17 for Th17).

Protocol:

- Isolate naïve CD4⁺ T cells from human PBMCs using a negative selection kit.
- Culture the isolated naïve CD4⁺ T cells in complete RPMI-1640 medium.
- Treat the cells with KZR-616 (e.g., 125 nM, 250 nM) or DMSO for 1 hour as a pulse treatment prior to stimulation.[\[11\]](#)

- Transfer the cells to 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Add the respective polarizing cytokine and antibody cocktails for Th1, Th2, Th17, and Treg differentiation to the wells.[4]
- Culture the cells for 6 days at 37°C with 5% CO₂. [4]
- On day 6, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Harvest the cells and perform intracellular staining for lineage-specific transcription factors and cytokines using fluorochrome-conjugated antibodies.
- Analyze the percentage of each T helper cell subset by flow cytometry.

Conclusion

KZR-616 represents a promising, targeted therapeutic for autoimmune hepatitis by selectively inhibiting the immunoproteasome. The data from the Phase 2a PORTOLA trial demonstrate clinically meaningful, steroid-sparing efficacy in a difficult-to-treat patient population. The provided protocols offer a framework for further preclinical and clinical investigation into the utility of KZR-616 in AIH and other autoimmune diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to confirm these promising efficacy and safety findings in larger, registrational trials.

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